Vasorelaxant Potency vs. Bepridil
Dopropidil exhibits similar vasorelaxant potency to bepridil in rabbit aorta depolarized by K⁺, but is less potent than verapamil, nifedipine, and diltiazem [1]. In isolated rabbit aortic rings, Dopropidil antagonized K⁺-induced contraction with a concentration of 1.3 ± 0.2 μM, which is equivalent to bepridil [2]. This positions Dopropidil as a moderate vasodilator relative to classical L‑type calcium channel blockers.
| Evidence Dimension | Vasorelaxant potency (antagonism of K⁺-induced contraction) |
|---|---|
| Target Compound Data | 1.3 ± 0.2 μM |
| Comparator Or Baseline | Bepridil: 1.3 ± 0.2 μM; Verapamil, nifedipine, diltiazem: significantly lower IC₅₀ values (exact numeric data not available in source) |
| Quantified Difference | Dopropidil is equipotent to bepridil; less potent than verapamil, nifedipine, and diltiazem |
| Conditions | Isolated rabbit aortic rings depolarized by high K⁺ |
Why This Matters
Researchers seeking a calcium antagonist with moderate vasodilatory activity—comparable to bepridil but with a distinct antiarrhythmic and anti‑atherosclerotic profile—should select Dopropidil over stronger vasodilators like nifedipine.
- [1] National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs — DOPROPIDIL. View Source
- [2] 戚蓓菌. (n.d.). 钙拮抗剂 Dopropidil. 期刊界 All Journals. View Source
